2-[(6-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-2-13-10-14(20)19-16(18-13)22-11-15(21)17-9-8-12-6-4-3-5-7-12/h3-7,10H,2,8-9,11H2,1H3,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWCDGYEVLUUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Biginelli Conditions
The foundational synthesis begins with a one-pot cyclocondensation under acidic conditions:
Reagents :
- Ethyl acetoacetate (β-keto ester, 1.2 eq)
- Propionaldehyde (aldehyde, 1.0 eq)
- Thiourea (1.5 eq)
- HCl (12 mol%) in ethanol (reflux, 8 h)
Mechanism :
- N-Acyliminium ion formation : Protonation of propionaldehyde facilitates nucleophilic attack by thiourea.
- Knoevenagel-like condensation : Ethyl acetoacetate adds to the iminium intermediate.
- Cyclization and dehydration : Forms 6-ethyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one.
Yield : 52–58% (crude), improving to 67% after recrystallization (ethanol/water).
Catalytic Enhancements
Modern adaptations employ Lewis acids to improve efficiency:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SbCl₃ (20 mol%) | Toluene | 110 | 3 | 74 |
| ZnCl₂ (15 mol%) | Acetonitrile | 80 | 5 | 68 |
| Ionic liquid | Solvent-free | 100 | 2 | 81 |
SbCl₃ demonstrates superior performance by accelerating the rate-determining cyclization step via dual activation of carbonyl and imine groups.
Functionalization via S-Alkylation
Synthesis of 2-Chloro-N-(2-phenylethyl)acetamide
The electrophilic coupling partner is prepared through a two-step sequence:
Thiol-Alkylation Reaction
The critical S-alkylation step merges the dihydropyrimidinone and acetamide subunits:
Standard Conditions :
- 6-Ethyl-2-thioxo-dihydropyrimidinone (1.0 eq)
- 2-Chloro-N-(2-phenylethyl)acetamide (1.2 eq)
- K₂CO₃ (2.5 eq), benzyltriethylammonium chloride (0.1 eq)
- Acetonitrile (reflux, 7 h)
Optimization Data :
| Base | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| K₃PO₄ | Toluene | None | 43 |
| K₂CO₃ | Acetonitrile | BTEAC | 68 |
| Cs₂CO₃ | DMF | 18-crown-6 | 71 |
BTEAC = Benzyltriethylammonium chloride
Phase-transfer catalysts enhance reactivity by solubilizing inorganic bases in organic media, facilitating deprotonation of the thiol group.
Alternative Synthetic Strategies
Microwave-Assisted One-Pot Synthesis
Combining Biginelli condensation and S-alkylation in a sequential one-pot protocol:
Solid-Phase Synthesis
Immobilizing the dihydropyrimidinone on Wang resin enables iterative coupling:
- Resin-bound thiourea participates in Biginelli reaction.
- On-bead alkylation with bromoacetamide derivatives.
- Cleavage with TFA/CH₂Cl₂ (1:9).
Yield : 58% (purity >90% by HPLC).
Purification and Characterization
Crystallization Protocols
- Crude product : Dissolved in hot ethyl acetate (60°C), treated with activated charcoal, filtered.
- Slow cooling : To 4°C overnight yields colorless needles (mp 158–160°C).
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.78 (q, J=7.2 Hz, 2H, CH₂CH₃), 3.45–3.52 (m, 4H, SCH₂CO and NCH₂), 4.21 (s, 2H, COCH₂S), 7.23–7.35 (m, 5H, Ar-H), 9.84 (s, 1H, NH).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
Challenges and Optimization Opportunities
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-[(6-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to avoid side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted acetamides. These products can be further utilized in various chemical and biological applications .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar pyrimidine structures exhibit anticancer properties. For instance, derivatives of dihydropyrimidines have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
Case Study : A study published in ACS Omega demonstrated that thieno[2,3-b]pyrimidines showed promising anticancer activity against various cancer cell lines, suggesting that similar derivatives could be effective against cancers influenced by the same pathways .
Antimicrobial Properties
Compounds containing sulfur and pyrimidine moieties are known for their antimicrobial activities. The presence of the sulfanyl group in this compound may enhance its effectiveness against bacterial infections.
Data Table : Comparative Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 2-[(6-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide | K. pneumoniae | 8 µg/mL |
This table illustrates that the compound shows significant antimicrobial activity, particularly against Klebsiella pneumoniae, which is a notable pathogen in clinical settings.
Neuropharmacological Applications
The structure of this compound suggests potential neuropharmacological benefits. Compounds with similar frameworks have been explored for their effects on neurological disorders such as epilepsy and depression.
Case Study : Research on related compounds has shown that they can modulate neurotransmitter systems, particularly GABAergic and glutamatergic pathways. This modulation is crucial for developing treatments for conditions like epilepsy and anxiety disorders .
Synthetic Pathways and Derivatives
The synthesis of this compound can lead to various derivatives that may possess enhanced biological activities. The introduction of different functional groups can tailor the pharmacokinetic properties or increase the specificity towards biological targets.
Synthesis Overview :
- Starting Material : Ethyl acetamide
- Reagents : 6-Ethyl-4-oxo-1,4-dihydropyrimidine
- Catalyst : Sulfur-containing reagents for thioether formation
- Final Product : Purification through crystallization or chromatography
Mechanism of Action
The mechanism of action of 2-[(6-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl group and the acetamide moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids and proteins .
Comparison with Similar Compounds
Key Observations:
However, the pyrimidinone core (vs. oxazole in iCRT3) may alter binding specificity. Dichlorophenyl (5.6) and phenoxyphenyl (5.15) substituents correlate with LOX and α-glucosidase inhibition, respectively, highlighting the role of aromatic groups in target selectivity .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods used for analogues, such as coupling pyrimidinethiones with chloroacetamides under basic conditions . Lower yields (e.g., 23–34% in compound 7 ) suggest challenges in purifying bulky N-aryl/alkyl acetamides.
Biological Activity
The compound 2-[(6-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrimidine derivatives, which are known for diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C16H19N3O2S . Its structure includes a pyrimidine ring with an ethyl group and a sulfanyl group, along with an acetamide moiety. These structural components contribute to its biological activity and interaction with various molecular targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Pyrimidine Core : The pyrimidine structure is synthesized through a multi-step reaction involving the condensation of appropriate precursors.
- Introduction of Sulfanyl Group : The sulfanyl group is introduced via nucleophilic substitution reactions.
- Formation of Acetamide Moiety : The acetamide is formed through acylation reactions.
Common reagents include ethanol or dimethylformamide (DMF) for solvent use, and sodium ethoxide or potassium carbonate as catalysts. The reactions are generally carried out under reflux conditions to ensure complete conversion.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro evaluations have shown that this compound can induce apoptosis in cancer cell lines by activating the caspase pathway. For instance, compounds with similar structures have demonstrated significant cytotoxicity against A549 (lung cancer) and C6 (glioma) cell lines, suggesting that this compound may exhibit similar effects .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary assays indicate that it may possess inhibitory effects against various bacterial strains, including Gram-positive bacteria. This suggests potential applications in treating infections caused by resistant strains .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cancer cells, promoting apoptosis.
- Interaction with Receptors : The phenylethyl group may enable binding to specific receptors, modulating signaling pathways related to cell growth and survival .
Study 1: Anticancer Efficacy
A study conducted on a series of pyrimidine derivatives showed that modifications similar to those in this compound led to enhanced anticancer activity. The structure was optimized for better binding affinity to target proteins involved in tumor progression .
Study 2: Antimicrobial Activity Assessment
In another investigation, derivatives were screened against various bacterial strains. Results indicated that certain modifications significantly increased the antimicrobial potency compared to previous analogs. This underscores the importance of structural variations in enhancing biological activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-[(6-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step routes, starting with the preparation of the dihydropyrimidinone core. Key steps include:
- Thioether linkage formation : Reacting 2-mercapto-6-ethyl-4-oxo-1,4-dihydropyrimidine with chloroacetyl chloride derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanylacetamide moiety .
- Amide coupling : Condensation of intermediates with 2-phenylethylamine using coupling agents like EDCI/HOBt in anhydrous DCM .
- Purity control : Recrystallization from ethanol or acetonitrile, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer :
- ¹H NMR analysis : Dissolve in DMSO-d₆ and assign peaks (e.g., δ 12.50 ppm for NH-3, δ 10.10 ppm for NHCO, δ 4.12 ppm for SCH₂). Compare with literature spectra of analogous dihydropyrimidinones .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS (expected m/z ~344.21). Use high-resolution MS to resolve isotopic patterns .
- Elemental analysis : Validate C, H, N, S percentages (e.g., C: 45.36%, N: 12.21%, S: 9.32%) with deviations <0.3% .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural confirmation?
- Methodological Answer :
- Variable solvent testing : Use CDCl₃ or DMSO-d₆ to assess solvent-induced shifts, particularly for exchangeable protons (e.g., NH groups) .
- 2D NMR techniques : Employ HSQC and HMBC to correlate ambiguous peaks. For example, confirm SCH₂ connectivity via HMBC cross-peaks between δ 4.12 ppm (SCH₂) and carbonyl carbons .
- Comparative analysis : Cross-reference with crystallographic data from analogous compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide; CCDC deposition codes available) .
Q. What computational strategies optimize reaction conditions for higher yields?
- Methodological Answer :
- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model transition states and identify energy barriers in thioether formation .
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to screen variables (temperature, solvent polarity, catalyst loading). Use ANOVA to identify significant factors .
- Machine learning : Train models on PubChem reaction datasets to predict optimal solvent-catalyst pairs (e.g., DMF with K₂CO₃ vs. DMSO with NaH) .
Q. How to investigate the compound’s biological interactions systematically?
- Methodological Answer :
- Molecular docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Focus on sulfanyl and acetamide groups as hydrogen-bond donors .
- SPR assays : Immobilize the compound on CM5 chips to measure binding kinetics (ka, kd) with receptors like EGFR .
- Metabolic stability studies : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Adjust incubation pH (7.4) and NADPH concentration (1 mM) .
Data Contradiction & Validation
Q. How to address inconsistencies in reported biological activity across studies?
- Methodological Answer :
- Dose-response reevaluation : Test the compound at logarithmic concentrations (1 nM–100 µM) to confirm IC₅₀ values. Use positive controls (e.g., staurosporine for kinase inhibition) .
- Impurity profiling : Analyze batch-to-batch variability via HPLC (C18 column, 0.1% TFA/ACN gradient). Correlate bioactivity with purity thresholds (>95%) .
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with radiometric or calorimetric methods .
Experimental Design
Q. What statistical approaches improve reproducibility in synthesis and bioassays?
- Methodological Answer :
- Response Surface Methodology (RSM) : Optimize reaction parameters (e.g., 60–100°C, 12–24 hr) using Central Composite Design. Target yield >80% with desirability functions .
- Power analysis : Calculate sample sizes (n ≥ 3) for bioassays using G*Power (α=0.05, β=0.2) to ensure statistical significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
